molecular formula C21H22N2O7 B12786973 N-Benzyloxycarbonyl-aspartylphenylalanine CAS No. 102068-14-4

N-Benzyloxycarbonyl-aspartylphenylalanine

Cat. No.: B12786973
CAS No.: 102068-14-4
M. Wt: 414.4 g/mol
InChI Key: LMNMQXZOEAWPJN-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonyl-aspartylphenylalanine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a precursor to various biologically active peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of aspartame, a widely used artificial sweetener .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyloxycarbonyl-aspartylphenylalanine can be synthesized through a multi-step process. One common method involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of sodium hydroxide. The reaction is typically carried out at temperatures ranging from 5°C to 55°C . The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of protective groups, such as the benzyloxycarbonyl group, is crucial in preventing unwanted side reactions during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-aspartylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free amino acids, peptides, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

N-Benzyloxycarbonyl-aspartylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-aspartylphenylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of aspartylphenylalanine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protective group can be removed under specific conditions, yielding the free peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonyl-aspartylphenylalanine is unique due to its dual functionality, combining both aspartic acid and phenylalanine residues. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins, offering versatility in various chemical and biological applications .

Properties

CAS No.

102068-14-4

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C21H22N2O7/c24-18(25)12-16(23-21(29)30-13-15-9-5-2-6-10-15)19(26)22-17(20(27)28)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1

InChI Key

LMNMQXZOEAWPJN-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.